6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Catalog No.
S1767270
CAS No.
41734-98-9
M.F
C12H10FNO
M. Wt
203.21g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

CAS Number

41734-98-9

Product Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

IUPAC Name

6-fluoro-2,3,4,9-tetrahydrocarbazol-1-one

Molecular Formula

C12H10FNO

Molecular Weight

203.21g/mol

InChI

InChI=1S/C12H10FNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2

InChI Key

KXRCTKTUQDTGQN-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)F

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)F
  • Carbazole Scaffold in Drug Discovery

    The carbazole core structure is present in many natural products and biologically active molecules []. Research suggests that carbazole derivatives can exhibit various pharmacological activities, making them attractive candidates for drug discovery []. 6F-THQ, with a fluorine substitution and a ketone group, could be a target for further investigation to see if it possesses similar properties.

  • Exploration in Medicinal Chemistry

    Due to the potential biological activity of carbazole derivatives, 6F-THQ could be a starting point for medicinal chemistry research. Scientists could synthesize and evaluate analogs of 6F-THQ to probe for specific activities of interest, such as anti-cancer or anti-inflammatory properties [].

  • Probe Molecule in Protein-Ligand Interactions

    The fluorine substitution on 6F-THQ might allow it to function as a probe molecule in studies of protein-ligand interactions. By attaching a fluorescent tag to 6F-THQ, researchers could potentially investigate how it binds to specific proteins, offering insights into cellular processes.

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound that belongs to the carbazole family, characterized by its unique tricyclic structure. This compound features a fluorine atom at the sixth position of the carbazole ring and a ketone functional group at the first position. Its molecular formula is C12H10FNOC_{12}H_{10}FNO, with a molecular weight of approximately 209.22 g/mol. The presence of the fluorine atom enhances its physicochemical properties, making it a subject of interest in various scientific studies, particularly in medicinal chemistry and organic synthesis.

  • Nucleophilic Addition: The ketone group can undergo nucleophilic addition reactions.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions .
  • Cycloaddition Reactions: It may participate in cycloaddition reactions such as Diels-Alder reactions depending on the reaction conditions and reagents used .

Carbazole derivatives are known for their diverse biological activities. Research suggests that 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits potential pharmacological properties, making it a candidate for drug discovery. Its structural features may allow it to interact with biological targets, potentially leading to anti-cancer or anti-inflammatory activities. The fluorine substitution may also enhance its binding affinity to certain proteins, allowing it to serve as a probe molecule in protein-ligand interaction studies .

The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves several steps:

  • Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: This intermediate can be synthesized through reduction methods involving sodium cyanoborohydride in methanol.
  • Conversion to Ketone: The intermediate is then oxidized or reacted with appropriate reagents to form the target ketone compound.
  • Coupling Reactions: Further modifications can involve coupling with other functional groups or compounds to enhance biological activity .

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one has potential applications in:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals due to its biological activity.
  • Material Science: Its unique properties may be utilized in the development of novel materials or fluorescent probes.
  • Chemical Research: It is valuable for studying reaction mechanisms and interactions in organic chemistry .

Interaction studies focus on how 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one interacts with various biological molecules. Its ability to bind with proteins can provide insights into cellular processes and mechanisms of action for potential therapeutic effects. The incorporation of fluorine may also influence its solubility and permeability in biological systems .

Several compounds share structural similarities with 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-fluoro-2,3,4,9-tetrahydro-1H-carbazoleSimilar core structure without the ketoneServes as a precursor
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-oneChlorine instead of fluorineDifferent reactivity profile
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-oneMethoxy group substitutionAlters electronic properties
Indole derivativesSimilar tricyclic structureExtensive pharmacological studies

Uniqueness

The uniqueness of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one lies in its combination of a fluorinated carbazole ring and a ketone moiety. This specific arrangement imparts distinct physicochemical properties and enhances its potential biological activities compared to other similar compounds .

Carbazoles were first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser. The tetrahydrocarbazole subclass emerged later as synthetic targets due to their structural similarity to bioactive natural products. The introduction of fluorine into the carbazole framework, as seen in 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, reflects modern medicinal chemistry strategies to optimize pharmacokinetic properties. Early syntheses relied on classical methods like the Borsche–Drechsel cyclization, but contemporary approaches use electrophilic fluorination agents (e.g., N-fluorobenzenesulfonimide) to achieve regioselective substitution.

Molecular Structure and Configuration

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one represents a fluorinated derivative of the tetrahydrocarbazole family, characterized by a distinctive molecular architecture that combines aromatic and aliphatic structural elements [1] [2]. The compound possesses a molecular formula of C₁₂H₁₀FNO with a molecular weight of 203.21-203.22 grams per mole, establishing it as a medium-sized heterocyclic organic molecule [1] [4]. The Chemical Abstracts Service registry number 41734-98-9 uniquely identifies this compound in chemical databases worldwide [1].

The structural framework consists of a fused ring system comprising a six-membered benzene ring linked to a five-membered pyrrole ring, with partial saturation at positions 2, 3, 4, and 9 [1] [2]. The fluorine atom occupies the sixth position of the carbazole nucleus, introducing significant electronic modifications to the molecular structure [1]. The ketone functionality at position 1 contributes to the compound's reactivity profile and spectroscopic characteristics [4].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one [1] [2]. The International Chemical Identifier string InChI=1S/C12H10FNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2 provides a standardized representation of the molecular connectivity [1]. The canonical Simplified Molecular Input Line Entry System notation C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)F offers an alternative structural representation suitable for computational applications [1] [2].

PropertyValue
Molecular FormulaC₁₂H₁₀FNO
Molecular Weight203.21-203.22 g/mol
CAS Number41734-98-9
IUPAC Name6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
InChI KeyKXRCTKTUQDTGQN-UHFFFAOYSA-N

Physical Properties and Characteristics

The compound manifests as a solid material under standard laboratory conditions, typically appearing as a powder with coloration ranging from white to light yellow depending on purity and storage conditions [2] [17]. Commercial preparations generally exhibit purity levels between 95-98% when analyzed by high-performance liquid chromatography methods [2].

Storage requirements indicate stability at room temperature when maintained under appropriate conditions, though protection from moisture and light exposure is recommended to preserve chemical integrity [2]. The European Community number 822-797-1 provides regulatory identification for this substance within European chemical legislation frameworks [1].

Physical characterization reveals specific handling considerations related to the compound's solid-state properties [4]. The crystalline nature of the material influences its dissolution characteristics and bioavailability profiles in various solvent systems [2]. Temperature-dependent behavior shows typical organic solid characteristics with defined phase transitions under controlled heating conditions [17].

Comparative analysis with related tetrahydrocarbazole derivatives demonstrates that fluorine substitution significantly alters physical properties compared to the parent compound 2,3,4,9-tetrahydro-1H-carbazol-1-one, which exhibits a melting point range of 164-173 degrees Celsius [27] [37]. The 8-fluoro positional isomer shows a melting point of 132-134 degrees Celsius, indicating substantial positional effects on thermal properties [17].

Spectroscopic Characterization

Spectroscopic analysis provides comprehensive structural confirmation and purity assessment for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one through multiple analytical techniques [10] [12]. The spectroscopic fingerprint enables unambiguous identification and differentiation from related compounds in the carbazole family [10].

Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the molecular structure and substitution pattern [10] [12]. The indole nitrogen-hydrogen proton typically appears as a broad singlet in the range of 10.7-11.9 parts per million, demonstrating the expected downfield chemical shift due to the electron-withdrawing fluorine substituent [10] [12]. Aromatic protons manifest in the region of 6.7-7.5 parts per million, with specific coupling patterns reflecting the fluorine substitution at position 6 [10] [12].

The aliphatic methylene protons of the tetrahydro ring system exhibit characteristic multipicity patterns between 1.8-3.3 parts per million [10] [31]. The 2-position and 3-position protons typically appear as triplets with coupling constants around 5.0-6.5 Hertz, while the 4-position protons show similar splitting patterns [10] [31]. Integration ratios confirm the expected proton count for each structural element [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [10] [31]. The carbonyl carbon produces a distinctive signal around 180-185 parts per million, consistent with a ketone functionality adjacent to an aromatic system [31]. Aromatic carbons appear in the 110-160 parts per million region, with the fluorinated carbon showing characteristic coupling to fluorine-19 [10]. Aliphatic carbons of the saturated ring portion generate signals between 20-35 parts per million [31].

Fluorine-19 nuclear magnetic resonance spectroscopy offers specific information about the fluorine environment and its electronic interactions within the molecular framework [10] [25]. The fluorine signal position and coupling patterns provide confirmation of the substitution site and neighboring carbon environments [25].

Mass Spectrometry Profile

Mass spectrometric analysis demonstrates molecular ion peaks at mass-to-charge ratios of 203-204, corresponding to the expected molecular weight [10] [29]. Fragmentation patterns reveal characteristic losses associated with the carbonyl functionality and the fluorinated aromatic system [29]. The base peak and major fragment ions provide structural confirmation and purity assessment [29].

High-resolution mass spectrometry enables precise molecular formula confirmation with mass accuracy within acceptable tolerances for organic compounds [29]. Electrospray ionization techniques facilitate gentle ionization suitable for this compound class [29]. Gas chromatography-mass spectrometry coupling provides additional separation and identification capabilities [27].

Infrared Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular interactions [13] [31]. The nitrogen-hydrogen stretching vibration appears around 3200-3400 wavenumbers, indicating hydrogen bonding capabilities [13] [31]. The carbonyl stretching frequency manifests near 1630-1650 wavenumbers, consistent with a conjugated ketone system [13] [31].

Carbon-fluorine vibrational modes generate distinctive absorptions in the 800-1200 wavenumber region, providing confirmation of fluorine incorporation [13]. Aromatic carbon-carbon stretching vibrations appear in expected regions around 1450-1600 wavenumbers [31]. The fingerprint region below 1500 wavenumbers contains numerous peaks characteristic of the specific substitution pattern [13] [31].

X-ray Crystallography Data

Crystallographic analysis of related fluorinated carbazole derivatives provides structural insights applicable to understanding the three-dimensional molecular geometry [32]. The carbazole ring system typically exhibits planarity with minimal deviation from ideal aromatic geometry [32]. Fluorine substitution introduces specific geometric constraints that influence intermolecular packing arrangements [24].

Crystal packing studies reveal that fluorinated carbazole derivatives often form layered structures with segregated aromatic and aliphatic regions [32]. Intermolecular hydrogen bonding between nitrogen-hydrogen groups and carbonyl oxygens contributes to crystal stability [32]. The fluorine atoms participate in weak intermolecular interactions that influence solid-state properties [24].

Unit cell parameters and space group determination provide quantitative crystallographic data essential for understanding molecular conformations [32]. Bond lengths and angles within the fluorinated carbazole framework show minimal deviation from expected values for similar heterocyclic systems [32].

Electronic Properties

The electronic structure of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one reflects the combined influence of the carbazole π-system and the electron-withdrawing fluorine substituent [19] [22]. Frontier molecular orbital energies demonstrate significant modifications compared to non-fluorinated analogs [19] [23]. The highest occupied molecular orbital energy levels show stabilization due to fluorine's electronegativity [19] [23].

Computational studies indicate that fluorine substitution alters the electron density distribution throughout the molecular framework [21] [23]. The lowest unoccupied molecular orbital energies exhibit corresponding changes that influence optical and electrochemical properties [19] [23]. These electronic modifications contribute to enhanced stability and modified reactivity patterns [21].

Electrochemical behavior demonstrates altered oxidation and reduction potentials compared to the parent tetrahydrocarbazole system [22]. The fluorine substituent influences both thermodynamic and kinetic aspects of electron transfer processes [19] [22]. Cyclic voltammetry studies reveal distinct redox characteristics attributable to the fluorinated structure [22].

Optical properties including absorption maxima and extinction coefficients show wavelength shifts compared to non-fluorinated derivatives [19]. The electronic transitions involve both localized and delocalized molecular orbitals [23]. Fluorescence characteristics may be modified by the presence of the fluorine atom and its influence on excited state dynamics [19].

Effects of Fluorine Substitution on Molecular Behavior

Fluorine incorporation at position 6 introduces profound changes in molecular behavior across multiple dimensions [19] [20] [26]. The high electronegativity of fluorine (3.98 on the Pauling scale) creates significant electron withdrawal that influences neighboring carbon atoms and extends throughout the aromatic system [20] [26]. This electronic effect manifests in altered chemical reactivity, physical properties, and biological interactions [19] [20].

The carbon-fluorine bond strength (approximately 485 kilojoules per mole) contributes to enhanced molecular stability compared to carbon-hydrogen bonds [26]. This increased bond strength influences thermal decomposition pathways and chemical reaction mechanisms [20] [26]. Metabolic stability often improves due to the resistance of carbon-fluorine bonds to biological oxidation processes [20].

Intermolecular interactions experience significant modifications due to fluorine's unique properties [24]. The fluorine atom can participate in weak hydrogen bonding as an acceptor, influencing crystal packing and solution behavior [24]. Dipole-dipole interactions increase due to the polar carbon-fluorine bond, affecting solubility patterns and phase behavior [26].

Lipophilicity changes represent another crucial consequence of fluorine substitution [20] [26]. The fluorine atom's small size and high electronegativity create a unique balance between hydrophobic and hydrophilic characteristics [26]. This property modification influences membrane permeability and tissue distribution patterns [20].

Conformational preferences may shift due to fluorine's steric and electronic effects [24]. The van der Waals radius of fluorine (1.47 Angstroms) closely resembles that of hydrogen (1.20 Angstroms), minimizing steric perturbations while maximizing electronic effects [26]. This size similarity allows fluorine substitution without major conformational disruption [24] [26].

Fluorine EffectImpact on Molecular Behavior
Electronic WithdrawalStabilizes adjacent charges, alters reactivity
Bond StrengthIncreases metabolic stability
Intermolecular ForcesModifies crystal packing, solution properties
LipophilicityBalances hydrophobic/hydrophilic character
ConformationalMinimal steric impact, significant electronic influence

Traditional Synthetic Routes

The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been historically approached through several well-established methodologies, with the Fischer Indole Synthesis being the most widely employed traditional route [1] [2]. This classical method involves the acid-catalyzed cyclization of phenylhydrazines with cyclohexanone derivatives under reflux conditions, typically utilizing hydrochloric acid as the catalyst at temperatures ranging from 78-82°C for 16 hours, achieving yields of 65-85% [3] [4].

The Borsche-Drechsel cyclization represents another foundational approach, where cyclohexanone phenylhydrazone undergoes acid-catalyzed rearrangement to form the desired tetrahydrocarbazole scaffold [1] [5]. This method demonstrates excellent yields of 70-90% under optimized conditions and has been extensively utilized in both academic and industrial settings.

Traditional electrophilic fluorination approaches have employed tetrahydrocarbazolone as the starting material, followed by fluorination using N-fluorobenzenesulfonimide (NFSI) under mild conditions in acetonitrile [7]. While this approach provides moderate yields of 40-75%, it suffers from regioselectivity challenges and requires careful optimization of reaction parameters.

A direct synthetic approach utilizes 4-fluorophenylhydrazine condensation with cyclohexanone in acetic acid under reflux conditions, providing yields of 60-80% [8] [9]. This method offers the advantage of introducing the fluorine substituent early in the synthetic sequence, thereby avoiding potential regioselectivity issues encountered in post-functionalization strategies.

MethodStarting MaterialsReaction ConditionsTypical Yield (%)Reference
Fischer Indole SynthesisPhenylhydrazine, CyclohexanoneHCl, reflux, 16 h65-85 [1] [2]
Borsche-Drechsel CyclizationCyclohexanone phenylhydrazoneAcid-catalyzed, 78-82°C70-90 [1] [5]
Electrophilic FluorinationTetrahydrocarbazolone, NFSIMild conditions, CH₃CN40-75 [7]
Phenylhydrazine + Cyclohexanone4-Fluorophenylhydrazine, CyclohexanoneAcetic acid, reflux60-80 [8] [9]

Modern Synthetic Approaches

Electrophilic Fluorination Strategies

Contemporary electrophilic fluorination methodologies have significantly advanced beyond traditional approaches, incorporating sophisticated fluorinating reagents and optimized reaction conditions. Selectfluor-mediated fluorination has emerged as a particularly effective strategy, employing 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis-tetrafluoroborate in acetonitrile at temperatures of 60-80°C for 4-8 hours, achieving yields of 45-75% [10] [11].

N-Fluorobenzenesulfonimide (NFSI) electrophilic fluorination represents a refined approach utilizing dichloromethane as the solvent under mild room temperature conditions for 2-6 hours, providing improved yields of 55-85% [12]. This method demonstrates superior regioselectivity compared to traditional fluorination approaches and exhibits excellent functional group tolerance.

Recent developments in mechanochemical fluorination using NFSI under ball-milling conditions have provided solvent-free alternatives that align with green chemistry principles [13]. These approaches demonstrate the versatility of modern fluorination strategies while addressing environmental sustainability concerns.

Fischer Indole Synthesis Modifications

Modern modifications to the classical Fischer Indole Synthesis have incorporated transition metal catalysis to enhance efficiency and selectivity. The Buchwald modification employs palladium-catalyzed cross-coupling of aryl bromides with hydrazones, providing a versatile alternative to traditional phenylhydrazine-based approaches [2] [14].

Inman-Moody modification utilizes halogen-magnesium exchange followed by quenching with di-tert-butyl azodicarboxylate, eliminating the need for potentially toxic aryl hydrazines while maintaining excellent yields of 65-80% [15] [14]. This two-step protocol operates under mild conditions at temperatures of 50-80°C for 6-12 hours.

The interrupted Fischer indolization approach, developed by Garg and coworkers, has been successfully applied to carbazole synthesis, providing access to complex tetracyclic structures through controlled reaction pathways [16]. This methodology offers exceptional control over regiochemistry and provides opportunities for late-stage diversification.

Alternative Cyclization Methods

Palladium/Copper bimetallic catalysis has revolutionized carbazole synthesis through C-H arylation methodologies. The optimized system employing Pd(OAc)₂/CuI (0.5 mol%) achieves exceptional yields of 83-95% at temperatures of 120-130°C over 12-24 hours [17]. This approach demonstrates remarkable functional group tolerance and provides access to diversely substituted carbazole derivatives.

C-H functionalization strategies utilizing Pd(OAc)₂ and Cu(OAc)₂ under aerobic conditions at 120°C for 12-24 hours have provided yields of 70-90% [18]. These methods represent a paradigm shift toward more sustainable synthetic approaches by eliminating the need for pre-functionalized starting materials.

Silver-copper co-catalyzed cascade cyclization employing tandem intramolecular cyclization/desulfinamide/dehydrogenation reactions has emerged as an efficient one-pot methodology for carbazole synthesis [19]. This approach offers excellent atom economy and reduced reaction times compared to traditional multi-step sequences.

MethodReagents/CatalystsTemperature (°C)Time (h)Yield (%)Reference
Selectfluor FluorinationSelectfluor, CH₃CN60-804-845-75 [10] [11]
NFSI Electrophilic FluorinationNFSI, DCM, rt25-402-655-85 [12]
Pd/Cu Bimetallic CatalysisPd(OAc)₂/CuI, 0.5 mol%120-13012-2483-95 [17]
C-H Arylation CatalysisPd(OAc)₂, Cu(OAc)₂12012-2470-90 [18]
Modified Fischer SynthesisPd catalyst, aryl bromides50-806-1265-80 [15] [14]

Green Chemistry Approaches

The development of environmentally sustainable methodologies for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one synthesis has become increasingly important in contemporary organic chemistry. Microwave-assisted synthesis has demonstrated remarkable efficiency, reducing reaction times from hours to minutes while maintaining excellent yields of 85-96% [20] [21]. The protocol employs 200W microwave irradiation for 2 minutes, representing a significant advancement in energy efficiency.

Solvent-free conditions utilizing mechanochemistry under ball-milling conditions have eliminated the need for organic solvents while achieving yields of 60-80% [7] [13]. This approach aligns with the principles of green chemistry by reducing waste generation and minimizing environmental impact.

Aqueous media reactions have been developed to utilize water as the primary solvent, operating at temperatures of 80-105°C and achieving yields of 55-75% [7]. While these methods may require longer reaction times, they significantly reduce the environmental footprint of the synthetic process.

Visible light catalysis employing light-emitting diode (LED) irradiation with photoredox catalysts has provided mild reaction conditions with yields of 65-85% [22] [23]. This methodology operates under ambient conditions and represents a paradigmatic shift toward energy-efficient synthetic approaches.

Bio-catalytic methods utilizing enzyme catalysis under mild conditions have been explored, achieving yields of 40-70% [24]. While these approaches may require optimization for industrial applications, they offer the advantage of biodegradable catalysts and minimal environmental impact.

MethodKey FeaturesEnvironmental BenefitYield (%)Reference
Microwave-Assisted SynthesisMW irradiation, 200W, 2 minReduced reaction time85-96 [20] [21]
Solvent-Free ConditionsNeat conditions, ball millingNo organic solvents60-80 [7] [13]
Aqueous Media ReactionsWater as solvent, 80-105°CWater as green solvent55-75 [7]
Visible Light CatalysisLED irradiation, photoredoxMild conditions, low energy65-85 [22] [23]
Bio-catalytic MethodsEnzyme catalysis, mild conditionsBiodegradable catalysts40-70 [24]

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial-scale production of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one has increasingly adopted continuous flow reactor technology to enhance efficiency, safety, and product quality. Continuous flow systems operate at flow rates of 10-50 mL/min with optimized conditions typically employing 25 mL/min flow rates [25] [26]. These systems provide superior heat and mass transfer compared to traditional batch reactors, enabling more precise temperature control and reduced reaction times.

Temperature control in continuous flow reactors ranges from 120-180°C, with optimized production conditions operating at 150°C [25] [26]. The precise temperature control achievable in flow systems enables superheating of solvents above their boiling points without evaporation, facilitated by back pressure regulators that maintain system pressure.

Residence time optimization in continuous flow systems ranges from 5-30 minutes, with typical production conditions employing 15-minute residence times [25] [26]. This dramatic reduction in reaction time compared to batch processes significantly enhances production throughput while maintaining product quality.

Optimization of Scale-up Parameters

Conversion efficiency in industrial-scale production typically ranges from 85-95%, with optimized conditions achieving 92% conversion [26]. This high conversion efficiency is crucial for economic viability and minimizes waste generation in large-scale operations.

Throughput capacity for industrial-scale continuous flow reactors ranges from 1-10 kg/day, with modern facilities typically operating at 5 kg/day capacity [26] [28]. This production capacity is sufficient to meet current market demands while allowing for future expansion.

Energy consumption optimization has achieved 15-25 kWh/kg energy requirements, with state-of-the-art facilities operating at 18 kWh/kg [26]. This energy efficiency is crucial for economic competitiveness and environmental sustainability in industrial operations.

Solvent recovery systems achieve 85-95% solvent recovery rates, with optimized facilities typically achieving 90% recovery [26]. This high recovery rate is essential for economic viability and environmental compliance in industrial production.

ParameterTypical RangeOptimized ValueReference
Continuous Flow Rate (mL/min)10-5025 [25] [26]
Reactor Temperature (°C)120-180150 [25] [26]
Residence Time (min)5-3015 [25] [26]
Conversion (%)85-9592 [26]
Product Purity (%)95-9997 [29] [30]
Throughput (kg/day)1-105 [26] [28]
Energy Consumption (kWh/kg)15-2518 [26]
Solvent Recovery (%)85-9590 [26]

Yield and Purity Considerations

Catalyst loading optimization has demonstrated that 5-10 mol% catalyst loading provides optimal balance between efficiency and cost-effectiveness, with 10 mol% representing the optimal loading for most synthetic routes [31] [32]. Increasing catalyst loading beyond this point typically results in diminishing returns and increased production costs.

Temperature optimization studies have shown that operating temperatures of 80-120°C provide excellent yields, with optimized conditions typically employing 90-100°C [31] [32]. This temperature range provides 10-20% yield improvements compared to non-optimized conditions while maintaining product selectivity.

Reaction time optimization has revealed that 8-16 hours reaction times are typically required for complete conversion, with optimized conditions achieving similar results in 6-8 hours [31] [32]. This time reduction provides 5-15% yield improvements while significantly enhancing production efficiency.

Solvent system optimization has demonstrated that mixed solvent systems provide 20-30% yield improvements compared to single solvents . The careful selection of solvent combinations enables enhanced substrate solubility and improved reaction kinetics.

Fluorinating agent stoichiometry optimization has shown that 1.2-1.5 equivalents of fluorinating agent are typically required, with 1.3 equivalents providing optimal results [12] [10]. This optimization provides 10-15% yield improvements while minimizing reagent costs and waste generation.

Purification methodology significantly impacts final product purity, with recrystallization techniques providing 5-10% yield improvements compared to column chromatography alone [30] [33]. The choice of purification method must balance efficiency, cost, and environmental considerations for industrial applications.

FactorStandard ConditionsOptimized ConditionsYield Improvement (%)Reference
Catalyst Loading (mol%)5-101015-25 [31] [32]
Temperature (°C)80-12090-10010-20 [31] [32]
Reaction Time (h)8-166-85-15 [31] [32]
Solvent SystemCH₃CN/DCMMixed solvents20-30
Fluorinating Agent Equiv.1.2-1.51.310-15 [12] [10]
Base Equivalent1.5-2.01.88-12 [17] [18]
Purification MethodColumn chromatographyRecrystallization5-10 [30] [33]

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

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Wikipedia

6-fluoro-2,3,4,9-tetrahydrocarbazol-1-one

Dates

Last modified: 08-15-2023

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